Home > Products > Screening Compounds P2546 > Nikkomycin So(X)
Nikkomycin So(X) - 140447-98-9

Nikkomycin So(X)

Catalog Number: EVT-1204663
CAS Number: 140447-98-9
Molecular Formula: C12H14N2O9
Molecular Weight: 330.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nikkomycin So(X) is a natural product found in Streptomyces tendae with data available.
Source and Classification

Nikkomycin So(X) is produced by Streptomyces tendae, a soil-dwelling bacterium known for its diverse secondary metabolites. The classification of nikkomycins falls under the broader category of natural products, specifically peptidyl nucleosides, which are characterized by their unique structural features that allow them to mimic substrates involved in chitin synthesis. This structural similarity is critical for their mechanism of action against fungal pathogens.

Synthesis Analysis

The synthesis of nikkomycin So(X) has been achieved through both natural extraction and total synthesis methods. Recent advancements have demonstrated a modular synthetic strategy involving multiple steps to construct the complex structure of nikkomycin So(X).

Total Synthesis Methodology

  1. Modular Strategy: The synthesis involves 15 steps, utilizing various organic reactions to assemble the core structure.
  2. Key Reactions: Important reactions include peptide coupling, cyclization, and functional group modifications that lead to the formation of the final product.
  3. Yield and Purity: The synthetic route has been optimized to achieve high yields and purity, making it feasible for further research and application.

This synthetic approach not only provides access to nikkomycin So(X) but also allows for the exploration of analogs that may possess enhanced biological activity or reduced toxicity.

Molecular Structure Analysis

Nikkomycin So(X) features a complex molecular structure characterized by a nucleoside core linked to a peptidyl moiety.

Structural Features

  • Nucleoside Component: The nucleoside part typically includes a sugar moiety (ribose or deoxyribose) linked to a nitrogenous base.
  • Peptidyl Moiety: This component consists of amino acids forming peptide bonds, contributing to the antibiotic's biological activity.
  • Chiral Centers: The molecule contains several chiral centers that influence its interaction with biological targets.

The precise three-dimensional arrangement of these components is crucial for its function as an inhibitor of chitin synthase.

Chemical Reactions Analysis

Nikkomycin So(X) undergoes various chemical reactions that are essential for its biosynthesis and activity:

  1. Biosynthetic Pathway: The biosynthesis involves enzymatic reactions catalyzed by specific genes within the Streptomyces genome.
  2. Inhibition Mechanism: As an inhibitor, nikkomycin So(X) competes with substrate binding at the active site of chitin synthase, preventing chitin polymerization.
  3. Stability and Degradation: Understanding its stability under different conditions (pH, temperature) is vital for formulating effective therapeutic agents.
Mechanism of Action

The mechanism by which nikkomycin So(X) exerts its antifungal effects primarily involves:

  • Competitive Inhibition: It mimics the natural substrate of chitin synthase, leading to competitive inhibition that disrupts fungal cell wall integrity.
  • Impact on Fungal Growth: By inhibiting chitin synthesis, nikkomycin So(X) compromises the structural integrity of fungal cells, ultimately leading to cell lysis and death.

Studies have shown that this mechanism is effective against various fungal pathogens, making it a candidate for antifungal therapies.

Physical and Chemical Properties Analysis

Nikkomycin So(X) exhibits several notable physical and chemical properties:

  • Solubility: It is typically soluble in polar solvents like water and methanol, which aids in its formulation for therapeutic use.
  • Stability: The compound shows stability under acidic conditions but may degrade under alkaline environments.
  • Melting Point: Specific melting point data can be crucial for characterizing purity during synthesis.

These properties are essential for determining the appropriate conditions for storage and application in clinical settings.

Applications

The applications of nikkomycin So(X) extend across various fields:

  1. Antifungal Therapy: Its primary application is as an antifungal agent in treating infections caused by fungi resistant to conventional therapies.
  2. Agricultural Use: Nikkomycins can be utilized as biopesticides to control fungal pathogens affecting crops.
  3. Research Tool: It serves as a valuable tool in biochemical research for studying chitin synthase activity and fungal biology.
Introduction to Nikkomycins

Historical Discovery and Classification of Nikkomycins

Nikkomycins were first isolated in the 1970s from Streptomyces tendae Tü901 and Streptomyces ansochromogenes, marking a significant advancement in antifungal discovery [1] [8]. These compounds were identified during targeted screening programs seeking natural products with specific activity against phytopathogenic fungi. Among the more than 26 characterized nikkomycin variants, they are primarily classified into two structural series: the Z-series (exemplified by nikkomycin Z, featuring a uracil nucleobase) and the X-series (characterized by an imidazolone nucleobase, as in nikkomycin X) [1]. Nikkomycin So(X) represents a minor metabolite within the X-series group, initially identified through chromatographic separation of fermentation broths alongside other structurally similar compounds like nikkomycin pseudo-Z and nikkomycin BX [1] [6]. Its nomenclature ("So") reflects its specific chromatographic behavior and structural features distinguishing it from the more abundant nikkomycin X. Early classification relied heavily on bioactivity profiling against fungal models and structural elucidation via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which revealed the consistent peptidyl nucleoside backbone shared across all nikkomycins [1] [6].

Table 1: Key Nikkomycin Variants and Structural Features

Nikkomycin VariantNucleobase TypeN-Terminal Amino AcidC-Terminal ModificationRelative Abundance
Nikkomycin ZUracilHydroxypyridylhomothreonineNoneHigh
Nikkomycin XImidazolone (4-formyl-4-imidazolin-2-one)HydroxypyridylhomothreonineNoneHigh
Nikkomycin So(X)ImidazoloneHydroxypyridylhomothreonineNoneLow (Minor Metabolite)
Nikkomycin BXModified UracilBenzoylhomothreonineNoneModerate
Nikkomycin I/JUracil/ImidazoloneHydroxypyridylhomothreonineL-GlutamateLow

Structural Taxonomy: Nikkomycin So(X) in the Context of Peptidyl Nucleoside Antibiotics

Nikkomycin So(X) belongs to the peptidyl nucleoside antibiotic superfamily, characterized by a hybrid structure merging a modified nucleoside with peptide-like elements. Its architecture comprises three distinct regions:

  • Nucleoside Moiety: Like other X-series nikkomycins, Nikkomycin So(X) contains a 4-formyl-4-imidazolin-2-one (imidazolone) base glycosidically linked to a hexose sugar. This imidazolone base is a critical differentiator from the uracil base found in the Z-series and significantly influences target affinity. The sugar component is aminohexuronic acid (AHA), a six-carbon sugar featuring a carboxyl group at C5' and an amino group at C2', essential for mimicking UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate of chitin synthase [1] [7] [10].

  • Peptidyl Chain (N-Terminal Amino Acid): Attached via an amide bond to the amino group of AHA is a non-proteinogenic amino acid. In Nikkomycin So(X), this is hydroxypyridylhomothreonine, featuring an aromatic pyridinyl ring and a β-methyl group. The phenolic hydroxyl group is crucial for antifungal activity, while the β-methyl group confers resistance to enzymatic hydrolysis by fungal peptidases – a key stability feature absent in analogs like nikkomycin KX/KZ [1] [7]. The pyridinyl nitrogen, however, can act as a base catalyst, potentially reducing stability compared to analogs like nikkomycin BX (which has a phenyl ring) [1] [23].

  • C-Terminus: Nikkomycin So(X) is a dipeptide nikkomycin, meaning the carboxyl group of AHA remains free. This contrasts with tripeptide nikkomycins (e.g., nikkomycins I, J, QZ, QX), where an additional amino acid (like L-glutamate or homoserine) is linked to the AHA carboxylate. The dipeptide structure is generally associated with superior antifungal activity compared to tripeptide forms, likely due to more efficient cellular uptake [1] [21].

Table 2: Structure-Activity Relationship (SAR) Key Findings Relevant to Nikkomycin So(X)

Structural ElementModification ExampleImpact on Activity/StabilityReference
Nucleobase (X-series)Imidazolone (Nikk X, So(X))Higher CHS inhibition in vitro vs some fungi (e.g., C. albicans) [1]
Nucleobase (Z-series)Uracil (Nikk Z)Better in vivo efficacy in murine models (e.g., Coccidioides) [1] [8]
N-Terminal Amino Acid Aromatic RingPyridinyl (Nikk X, So(X))Essential activity; potential catalyst for amide hydrolysis → lower stability [1] [23]
N-Terminal Amino Acid β-MethylPresent (Nikk X, Z, So(X), BX)Protects against enzymatic hydrolysis → higher stability [1]
N-Terminal Phenolic OHRemoved (e.g., Nikk MeOBX)Significant loss of antifungal activity (mechanism unclear) [1]
C-Terminal ExtensionTripeptide (e.g., Nikk I/J)Reduced activity (likely due to impaired uptake) [1]

Figure 1: Proposed Structural Model of Nikkomycin So(X) based on Nikkomycin X

[Imidazolone Base]|[Ribose Sugar - Aminohexuronic Acid (AHA)] - C5' Carboxylate (Free)|[Amide Bond]|[N-Terminal: Hydroxypyridylhomothreonine](Featuring Pyridin-3-ol ring and β-Methyl group)

Biological Significance of Nikkomycins in Antifungal Research

Nikkomycin So(X), as part of the nikkomycin family, holds significant biological importance primarily due to its mechanism of action as a competitive inhibitor of chitin synthase (CHS). These enzymes (CHS1, CHS2, CHS3 in yeast) catalyze the polymerization of UDP-GlcNAc into chitin, an essential β-1,4-linked N-acetylglucosamine polymer in fungal cell walls and insect exoskeletons [1] [10]. Recent cryo-EM structures of S. cerevisiae Chs1 complexed with nikkomycin Z reveal that nikkomycins bind within a cytosolic tunnel near the membrane interface. Key interactions involve the uracil/imidazolone base sandwiched between conserved residues (e.g., Lys578, Tyr455 in Chs1), the ribose forming polar contacts (e.g., with Glu457), and the peptidyl moiety (e.g., pyridin-3-ol group in So(X)/X) packing into a hydrophobic path leading towards the transmembrane chitin translocation tunnel. Crucially, binding induces conformational changes in a "plug loop," opening the path to the translocation tunnel and effectively blocking it, preventing chitin chain extension [10]. This high-resolution structural insight confirms the molecular mimicry of the UDP-GlcNAc donor substrate and the transition state by nikkomycins.

The spectrum of activity of nikkomycins, including So(X), is intrinsically linked to several factors beyond intrinsic CHS inhibition potency: the susceptibility of specific CHS isozymes in the target fungus, the efficiency of cellular uptake via peptide transport systems, and metabolic stability against hydrolysis [1]. Consequently, while nikkomycin So(X) and other X-series members often show potent in vitro CHS inhibition (e.g., Ki ~1.1 μM for Chs from Coprinus cinereus compared to 3.0 μM for nikkomycin Z), their whole-cell antifungal activity varies significantly. Nikkomycin So(X) generally exhibits stronger activity against dimorphic fungi like Coccidioides immitis and Blastomyces dermatitidis compared to many Candida species, partly due to differences in uptake mechanisms [1] [3] [8]. However, poor membrane permeability and susceptibility to degradation (especially for X-series with the pyridinyl N-terminus) often limit their efficacy as monotherapies in vivo [1] [6] [7].

This limitation underscores a major area of research: combination therapy. Nikkomycin So(X)'s mechanism, targeting chitin synthesis, complements drugs acting on other cell wall components (β-glucans) or the cell membrane. Studies demonstrate marked synergy, particularly between nikkomycin Z (structurally similar to So(X)) and:

  • Azoles (e.g., Fluconazole, Itraconazole): Additive/synergistic effects against C. albicans, C. parapsilosis, Cryptococcus neoformans, and Coccidioides immitis; marked synergism with itraconazole against Aspergillus fumigatus and A. flavus [3].
  • Echinocandins (e.g., FK463): Profound synergy against A. fumigatus, causing significant hyphal damage and transformation to blastospore-like structures, attributed to simultaneous disruption of glucan and chitin networks [4].

Furthermore, Nikkomycin So(X)'s role extends to bioengineering and analog development. Its structure, particularly the imidazolone base, has been leveraged in combinatorial biosynthesis. Heterologous expression of polyoxin dipeptide biosynthetic genes in a nikX mutant S. ansochromogenes (producing the nikkomycin X nucleoside moiety) successfully generated hybrid antibiotics like polynik A, combining the nikkomycin nucleoside (e.g., from So(X)/X) with the polyoxin dipeptide [5]. These hybrids can exhibit improved stability and/or altered activity spectra compared to the parental compounds, highlighting the potential of using natural variants like So(X) as scaffolds for optimization [5] [7].

Table 3: Antifungal Activity Profile Indicative of Nikkomycin So(X) Family (Based on Nikkomycin X/Z Data)

Fungal PathogenNikkomycin X MIC Range (µg/mL)Nikkomycin Z MIC Range (µg/mL)Synergy Observed With
Coccidioides immitis~0.1 - 1 (Higher in vitro)1 - 16 (Better in vivo)Fluconazole, Itraconazole
Candida albicans<0.5 - 32<0.5 - 32Fluconazole, Itraconazole, Echinocandins
Cryptococcus neoformans<0.5 - >64<0.5 - >64Fluconazole, Itraconazole
Aspergillus fumigatus>64>64Itraconazole, Echinocandins (FK463)
Blastomyces dermatitidisPotent ActivityPotent ActivityNot Reported
Rhizopus oryzae>640.06 - 2Echinocandins (Additive/Indifferent)
  • Nikkomycin So(X)
  • Nikkomycin Z
  • Nikkomycin X
  • Nikkomycin BX
  • Nikkomycin pseudo-Z
  • Nikkomycin I
  • Nikkomycin J
  • Nikkomycin QZ
  • Nikkomycin QX
  • Nikkomycin KX
  • Nikkomycin KZ
  • Nikkomycin MeOBX
  • Polyoxin N
  • Polynik A (Hybrid Antibiotic)
  • UDP-N-acetylglucosamine (UDP-GlcNAc)

Properties

CAS Number

140447-98-9

Product Name

Nikkomycin So(X)

IUPAC Name

(2R,3R,3aS,5S,6S,7R,7aR)-2-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,6,7-trihydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid

Molecular Formula

C12H14N2O9

Molecular Weight

330.25 g/mol

InChI

InChI=1S/C12H14N2O9/c15-2-3-1-14(12(21)13-3)10-6(18)8-7(23-10)4(16)5(17)9(22-8)11(19)20/h1-2,4-10,16-18H,(H,13,21)(H,19,20)/t4-,5+,6-,7-,8+,9+,10-/m1/s1

InChI Key

MCEHHDMQJDREQZ-ZVMZQBCWSA-N

SMILES

C1=C(NC(=O)N1C2C(C3C(O2)C(C(C(O3)C(=O)O)O)O)O)C=O

Synonyms

nikkomycin So(X)
nikkomycin So-X
nikkomycin SoX

Canonical SMILES

C1=C(NC(=O)N1C2C(C3C(O2)C(C(C(O3)C(=O)O)O)O)O)C=O

Isomeric SMILES

C1=C(NC(=O)N1[C@H]2[C@@H]([C@H]3[C@H](O2)[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.